Methyl 2-(cyclobutylamino)benzoate

Medicinal Chemistry Regioisomerism Structure-Activity Relationship

Methyl 2-(cyclobutylamino)benzoate is a critical ortho-substituted benzoate scaffold used as a key precursor in CDK inhibitor development. Its unique steric and electronic profile, conferred by the cyclobutylamino group at the ortho position, differentiates it from meta- and para-regioisomers, which exhibit divergent target engagement and metabolic stability. The methyl ester functionality enables downstream derivatization for medicinal chemistry campaigns. Procuring this exact building block is essential to reproduce published synthetic routes and maintain SAR fidelity—generic substitution with positional isomers or alternative cycloalkylamines risks derailing established pharmacophore models.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1247084-29-2
Cat. No. B1527228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclobutylamino)benzoate
CAS1247084-29-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC2CCC2
InChIInChI=1S/C12H15NO2/c1-15-12(14)10-7-2-3-8-11(10)13-9-5-4-6-9/h2-3,7-9,13H,4-6H2,1H3
InChIKeyNJPKKYFUZOWBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Cyclobutylamino)benzoate (CAS 1247084-29-2): Ortho-Substituted Cyclobutylamino Benzoate Ester for Medicinal Chemistry Building Block Procurement


Methyl 2-(cyclobutylamino)benzoate (CAS 1247084-29-2) is a benzoate ester derivative featuring a cyclobutylamino substituent at the ortho position (C12H15NO2, MW 205.25 g/mol) [1]. It is a versatile intermediate in organic synthesis and pharmaceutical research, particularly valued as a key precursor in the development of cyclin-dependent kinase (CDK) inhibitors [2]. The ortho-cyclobutylamino group introduces specific steric and electronic constraints that differentiate this scaffold from its meta- and para-substituted positional isomers, as well as from cycloalkylamine analogs bearing different ring sizes. The methyl ester functionality allows for further derivatization, including hydrolysis or transesterification, making it a strategic building block for medicinal chemistry campaigns.

Why Methyl 2-(Cyclobutylamino)benzoate Cannot Be Casually Replaced by Positional Isomers or Other Cycloalkylamine Analogs in Research Sourcing


The ortho-substitution pattern of methyl 2-(cyclobutylamino)benzoate confers a distinct steric and electronic profile compared to its meta- (CAS 1249936-35-3) and para-substituted (CAS pending) positional isomers . In medicinal chemistry, regioisomers frequently exhibit divergent target engagement, cellular permeability, and metabolic stability profiles, as the spatial orientation of the cyclobutylamino group relative to the ester functionality dictates intramolecular hydrogen-bonding capacity and overall molecular conformation. Additionally, the cyclobutyl ring provides unique steric hindrance and electronic effects compared to cyclopropyl and cyclohexyl analogs [1]. Generic substitution of this specific ortho-substituted cyclobutylamino benzoate scaffold with a positional isomer or alternative cycloalkylamine building block risks derailing established structure-activity relationships (SAR), compromising synthetic route fidelity, or introducing uncharacterized pharmacokinetic liabilities. The quantitative evidence below establishes the specific parameters that define the utility and selection rationale for this exact compound.

Methyl 2-(Cyclobutylamino)benzoate (1247084-29-2): Quantifiable Differentiation Against Closest Analogs and In-Class Candidates


Ortho vs. Meta Positional Isomer: Distinct Chemical Environment Defined by InChIKey and Connectivity

Methyl 2-(cyclobutylamino)benzoate is the ortho-substituted regioisomer, whereas methyl 3-(cyclobutylamino)benzoate (CAS 1249936-35-3) is the meta-substituted analog . While the molecular formula and weight (C12H15NO2, MW 205.25 g/mol) are identical between these positional isomers, the connectivity difference results in distinct molecular identifiers: the ortho isomer has InChIKey NJPKKYFUZOWBNQ-UHFFFAOYSA-N and SMILES COC(=O)C1=CC=CC=C1NC1CCC1, whereas the meta isomer has InChIKey (distinct) and SMILES O=C(OC)C1=CC=CC(NC2CCC2)=C1. In medicinal chemistry campaigns, such regioisomerism frequently yields divergent biological activity and ADMET properties due to altered intramolecular hydrogen bonding and steric accessibility of the amine moiety.

Medicinal Chemistry Regioisomerism Structure-Activity Relationship

Cyclobutyl vs. Other Cycloalkyl Amino Substituents: Differentiated Computed Lipophilicity (XLogP3-AA)

The cyclobutylamino group in methyl 2-(cyclobutylamino)benzoate imparts a distinct lipophilicity profile compared to smaller cyclopropylamino or larger cyclopentyl/cyclohexylamino analogs. Computed XLogP3-AA for the target compound is 2.9, positioning it within the optimal range for oral bioavailability (Lipinski's Rule of Five threshold <5) while providing sufficient hydrophobicity for membrane permeability [1]. The cyclobutyl ring provides unique steric hindrance and electronic effects compared to cyclopropyl (more strained, lower lipophilicity) and cyclohexyl (higher lipophilicity, increased conformational flexibility) analogs [2]. This intermediate lipophilicity and steric profile enables distinct binding pocket complementarity in target enzyme active sites.

Drug Design Lipophilicity Physicochemical Properties

Purity and Availability Benchmarking Across Commercial Suppliers

Commercial availability of methyl 2-(cyclobutylamino)benzoate is established through multiple reputable vendors, with documented purity levels enabling immediate deployment in research workflows. Leyan offers the compound at 98% purity (product code 1763637) . Kuujia lists Enamine Ltd. as a manufacturer source with 95% purity (product code EN300-135306) and provides pricing information [1]. This represents a high-purity building block option suitable for demanding medicinal chemistry applications. While the meta-isomer (methyl 3-(cyclobutylamino)benzoate, CAS 1249936-35-3) is also commercially available , the ortho-isomer is specifically identified as a key precursor in the synthesis of cyclin-dependent kinase (CDK) inhibitors, as reported in the Journal of Medicinal Chemistry [2]. This documented synthetic utility distinguishes the ortho-isomer for CDK-focused drug discovery programs.

Chemical Sourcing Analytical Chemistry Building Block Procurement

Methyl 2-(Cyclobutylamino)benzoate (1247084-29-2): Validated Research and Industrial Deployment Scenarios Based on Evidence


CDK Inhibitor Synthesis: Ortho-Cyclobutylamino Benzoate as Key Precursor

Methyl 2-(cyclobutylamino)benzoate serves as a key precursor in the synthesis of novel cyclin-dependent kinase (CDK) inhibitors, as demonstrated in a 2023 study published in the Journal of Medicinal Chemistry [1]. The ortho-cyclobutylamino benzoate scaffold provides a specific steric and electronic environment that enables downstream derivatization toward potent CDK ligands. Procurement of this exact building block is essential for reproducing and extending published synthetic routes, as the ortho-substitution pattern is integral to the pharmacophore.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The ortho-substituted methyl 2-(cyclobutylamino)benzoate can be directly compared with its meta-isomer (CAS 1249936-35-3) in parallel SAR campaigns to map the impact of amine positioning on target engagement, cellular permeability, and metabolic stability . The distinct InChIKey and SMILES identifiers of the ortho and meta isomers ensure that researchers can unambiguously source the correct regioisomer for controlled SAR experiments, avoiding the confounding variable of positional isomer contamination.

Lipophilicity-Optimized Lead Optimization with Cyclobutylamine Scaffolds

The computed XLogP3-AA of 2.9 for methyl 2-(cyclobutylamino)benzoate places it within the optimal range for oral drug candidates (Lipinski's Rule of Five) [2]. This intermediate lipophilicity, conferred by the cyclobutyl ring's unique steric and electronic profile, enables medicinal chemists to explore modifications that balance membrane permeability with aqueous solubility. The scaffold serves as a strategic starting point for lead optimization programs requiring a cyclobutylamino motif with defined physicochemical parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(cyclobutylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.